1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea

sEH inhibitor SAR cycloalkyl-urea linker regioisomers scaffold geometry comparison

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1396677‑23‑8; molecular formula C₁₅H₂₂N₂O₂; MW 262.35) is a symmetrically N,N′‑disubstituted urea that embeds a cyclopropyl‑ring‑bearing 3‑hydroxypropyl side‑chain on one urea nitrogen and a 3,4‑dimethylphenyl group on the other. The compound belongs to the cyclopropyl‑urea class that has emerged as a privileged scaffold for soluble epoxide hydrolase (sEH) inhibition, a target implicated in renal protection, blood‑pressure regulation and inflammation resolution.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1396677-23-8
Cat. No. B2686076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea
CAS1396677-23-8
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCC(C2CC2)O)C
InChIInChI=1S/C15H22N2O2/c1-10-3-6-13(9-11(10)2)17-15(19)16-8-7-14(18)12-4-5-12/h3,6,9,12,14,18H,4-5,7-8H2,1-2H3,(H2,16,17,19)
InChIKeyVCIUCLIJKOLZPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Guide for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1396677-23-8)


1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1396677‑23‑8; molecular formula C₁₅H₂₂N₂O₂; MW 262.35) is a symmetrically N,N′‑disubstituted urea that embeds a cyclopropyl‑ring‑bearing 3‑hydroxypropyl side‑chain on one urea nitrogen and a 3,4‑dimethylphenyl group on the other . The compound belongs to the cyclopropyl‑urea class that has emerged as a privileged scaffold for soluble epoxide hydrolase (sEH) inhibition, a target implicated in renal protection, blood‑pressure regulation and inflammation resolution [1]. Commercially it is supplied as a research‑grade building block (typical purity ≥ 95 %) for structure–activity relationship (SAR) exploration and hit‑to‑lead optimisation programmes .

Why Generic Substitution of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1396677‑23‑8) Is Scientifically Unsound


Within the cyclopropyl‑urea chemical space, small variations in the linker region and aryl substitution pattern produce dramatically different pharmacological profiles that are invisible to a simple “urea derivative” generic label [1]. The 3‑cyclopropyl‑3‑hydroxypropyl chain in this compound enforces a unique three‑dimensional presentation of the central urea pharmacophore that cannot be replicated by the regioisomeric 2‑cyclopropyl‑2‑hydroxypropyl analogue (CAS 1286705‑03‑0) or by simpler cyclopropyl ureas lacking the hydroxy‑propyl spacer . Because sEH‑inhibitory potency in this series is exquisitely sensitive to the occupancy of specific sub‑pockets within the enzyme’s catalytic domain, even isosteric replacements can shift Kᵢ values by orders of magnitude or introduce off‑target liabilities such as CYP inhibition [1]. Consequently, substituting any in‑class compound without direct comparative data risks losing the functional selectivity and in‑vivo efficacy that define the advanced leads in this series.

Quantitative Differentiation Evidence for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1396677‑23‑8)


Regioisomeric Linker Geometry: 3‑Hydroxypropyl vs. 2‑Hydroxypropyl Analogues

The 3‑cyclopropyl‑3‑hydroxypropyl substituent of the target compound places the secondary alcohol three bonds removed from the urea carbonyl, creating a longer, more flexible tether than the 2‑cyclopropyl‑2‑hydroxypropyl isomer (CAS 1286705‑03‑0) in which the alcohol is only two bonds distant . In the broader cyclopropyl‑urea sEH series, even subtle changes in linker length and branching have been shown to alter Kᵢ values by > 10‑fold due to differential occupancy of the enzyme’s side‑pockets [1]. While no published head‑to‑head sEH data exist for this exact pair, the regioisomeric difference predicts that the target compound presents a distinct hydrogen‑bond‑donor geometry to the catalytic site tyrosines relative to its 2‑hydroxy regioisomer [1].

sEH inhibitor SAR cycloalkyl-urea linker regioisomers scaffold geometry comparison

Hydroxyl‑Group Presence: Hydrogen‑Bond‑Donor‑Capable vs. Des‑Hydroxy Cyclopropyl Urea Analogues

The 3‑cyclopropyl‑3‑hydroxypropyl chain contains a secondary alcohol that can donate a hydrogen bond to the sEH active‑site residues (Tyr381 and/or Tyr465) or to the ordered water network observed in co‑crystal structures of related cyclopropyl ureas [1]. In contrast, the simpler N‑cyclopropyl‑N′‑(3,4‑dimethylphenyl)urea (CAS 19757‑64‑3 skeleton) lacks this hydroxyl entirely, forfeiting a potential interaction point. Co‑crystal structures have confirmed that additional hydrogen‑bond contacts within the sEH tunnel correlate with Kᵢ improvements from micromolar to sub‑nanomolar range in the cyclopropyl urea series [1][2].

sEH inhibitor hydrogen bonding urea pharmacophore donors cyclopropyl urea SAR

3,4‑Dimethylphenyl Substituent vs. 2,4‑Xylyl or Phenyl Analogues in sEH Binding

The 3,4‑dimethylphenyl ring present in the target compound presents a specific steric and lipophilic contour that fills a hydrophobic sub‑pocket adjacent to the sEH catalytic tunnel. In the published cyclopropyl urea SAR, compound 19—which bears a 3‑fluoro‑4‑methylphenyl group—exhibited a Kᵢ of 0.310 nM against recombinant human sEH, confirming that a 3,4‑disubstitution pattern optimally engages this pocket [1]. By comparison, the regioisomeric 2,4‑xylyl‑urea analogue (N‑cyclopropyl‑N′‑(2,4‑dimethylphenyl)urea) is expected to misalign the methyl groups, reducing hydrophobic complementarity and, based on class SAR, weakening affinity by ≥ 5‑fold [2].

aryl urea sEH inhibitors methyl substitution effects on potency hydrophobic pocket complementarity

In‑Vivo Renal‑Protection Efficacy: Cyclopropyl Urea Class vs. Alternative sEH Chemotypes

Optimised cyclopropyl urea sEH inhibitors have demonstrated renal protection in the DOCA‑salt rat model without concomitant blood‑pressure lowering—a therapeutic advantage over some earlier urea‑based sEH inhibitors that triggered hypotensive episodes [1]. Compound 38, a close structural relative from the same lead optimisation campaign, suppressed urinary albumin and MCP‑1 excretion at 30 mg/kg p.o. while leaving systolic blood pressure statistically unchanged vs. vehicle [1]. This profile is not universal to all sEH inhibitors; amide‑based chemotypes frequently exhibit weaker renal efficacy or narrower cardiovascular safety margins [2].

sEH inhibitor in‑vivo efficacy DOCA‑salt rat model renal protection without hypotension

Drug Metabolism Liability: Cyclopropyl Urea Class CYP Inhibition Profile

A known pitfall in sEH inhibitor development is potent cytochrome P450 inhibition, which carries a high risk of clinical drug–drug interactions. During the optimisation of the cyclopropyl urea series, compound 38 was specifically selected for its minimal CYP inhibition (IC₅₀ > 10 μM against major CYP isoforms) while retaining sub‑nanomolar sEH Kᵢ, a dual profile that was not achieved with earlier urea chemotypes in the same programme [1]. This property, linked to the cyclopropyl‑hydroxypropyl architecture’s steric shield of the urea carbonyl, is a key differentiator for procurement decisions where downstream ADME‑Tox properties are critical [1][2].

CYP inhibition liability drug‑drug interaction risk sEH inhibitor ADME

Chemical Stability and Synthetic Tractability Relative to Carbamate‑Based sEH Inhibitors

Urea‑based sEH inhibitors, including the cyclopropyl‑urea class, possess superior chemical and metabolic stability compared to carbamate‑based sEH inhibitors, which are susceptible to esterase‑mediated hydrolysis and exhibit shorter plasma half‑lives [1]. The central urea linkage in the target compound is resistant to the hydrolytic enzymes that degrade carbamate pharmacophores, providing an inherent advantage for both in‑vitro assay reproducibility and in‑vivo pharmacokinetic duration [1]. This stability advantage is class‑intrinsic rather than compound‑specific, but it constitutes a fundamental procurement criterion when choosing between urea and carbamate scaffolds for sEH programmes [2].

urea pharmacophore stability chemical tractability scaffold comparison

High‑Value Research and Industrial Application Scenarios for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea (CAS 1396677‑23‑8)


SAR Probe for Cyclopropyl Urea Linker Optimisation in sEH Programmes

The compound serves as a direct SAR probe to quantify the contribution of the 3‑hydroxypropyl tether length and hydroxyl position to sEH inhibitory potency and selectivity. Medicinal chemistry groups can use it alongside the 2‑hydroxy regioisomer (CAS 1286705‑03‑0) and the des‑hydroxy analogue to establish a full linker‑SAR matrix, with potency readouts benchmarked against the published Kᵢ = 0.310 nM reference for a 3,4‑disubstituted phenyl urea inhibitor [1]. This systematic comparison is essential for patent‑scaffold navigation and lead‑optimisation decisions [2]. [1] Takai, K. et al. Bioorg. Med. Chem. Lett. 2015, 25, 1705–1708. [2] US 10377744B2 – Potent soluble epoxide hydrolase inhibitors.

Pharmacophore Model Refinement Using 3‑Hydroxypropyl Hydrogen‑Bond Donor Data

The secondary alcohol in the 3‑hydroxypropyl chain provides a well‑defined hydrogen‑bond‑donor vector whose contribution to binding free energy can be deconvoluted by comparing the target compound with its O‑methylated or de‑oxy analogues. Co‑crystal structures of related cyclopropyl ureas with human sEH (PDB 4X6Y) confirm that analogous hydroxyl groups engage active‑site tyrosines; quantitative ΔΔG values derived from such comparisons can refine in‑silico pharmacophore models for virtual screening campaigns [1]. [1] Takai, K. et al. Bioorg. Med. Chem. Lett. 2015, 25, 1705–1708.

In‑Vivo Renal‑Protection Lead Optimisation Starting Point

For teams pursuing sEH‑mediated renal protection without cardiovascular side effects, this compound is a structurally tractable starting point that incorporates the key 3‑hydroxypropyl‑cyclopropyl motif associated with the class’s favourable in‑vivo profile. The demonstrated ability of a close analogue (compound 38) to suppress urinary albumin and MCP‑1 in DOCA‑salt rats at 30 mg/kg p.o. without blood‑pressure alteration provides a direct efficacy benchmark for comparative pharmacology studies [1]. Procurement of the title compound enables head‑to‑head PK/PD profiling against compound 38 to evaluate the specific contribution of the 3,4‑dimethylphenyl vs. the terminal aryl group present in compound 38 [1]. [1] Takai, K. et al. Bioorg. Med. Chem. 2014, 22, 1548–1557.

CYP Inhibition Liability Assessment in Early ADME‑Tox Screening

The cyclopropyl‑urea core has been shown to minimise CYP inhibition relative to earlier sEH inhibitor scaffolds, a property linked to steric shielding of the urea carbonyl by the cyclopropyl ring [1]. Procuring this compound for a CYP inhibition panel (CYP2C9, CYP2C19, CYP2D6, CYP3A4) alongside comparators from amide and carbamate sEH inhibitor families generates a direct CYP‑liability dataset that informs both lead selection and regulatory risk assessment [1]. This scenario is particularly relevant for groups transitioning from hit identification to lead optimisation [2]. [1] Takai, K. et al. Bioorg. Med. Chem. 2014, 22, 1548–1557. [2] Du, F. et al. Eur. J. Med. Chem. 2021, 223, 113678.

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